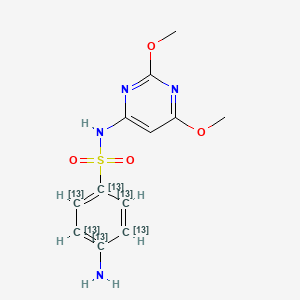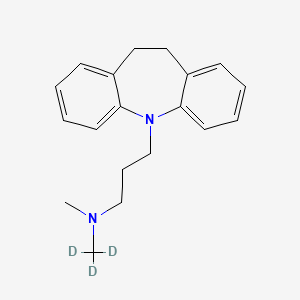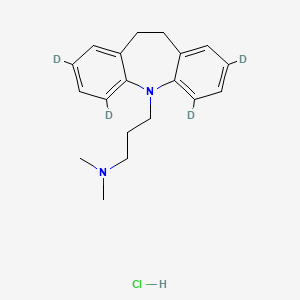
Sulfadiméthoxine-13C6
Vue d'ensemble
Description
Sulfadimethoxine 13C6 (phenyl 13C6) is a sulfonamide antibiotic . It has the molecular formula C12H14N4O4S and a molecular weight of 316.29 g/mol . The IUPAC name for this compound is 4-amino-N-(2,6-dimethoxypyrimidin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide .
Molecular Structure Analysis
The molecular structure of Sulfadimethoxine 13C6 (phenyl 13C6) includes a pyrimidine ring attached to a benzene ring via a sulfonamide group . The benzene ring is labeled with 13C, an isotope of carbon .Physical and Chemical Properties Analysis
Sulfadimethoxine 13C6 (phenyl 13C6) has several computed properties. It has a molecular weight of 316.29 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 8, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 316.09370513 g/mol . It has a topological polar surface area of 125 Ų and a heavy atom count of 21 .Applications De Recherche Scientifique
Reconnaissance dans les échantillons d'aliments
La sulfadiméthoxine (SDM) a été utilisée comme modèle pour préparer de nouveaux composites magnétiques à empreinte moléculaire {svg_1}. Ces composites ont montré une excellente stabilité et une excellente réutilisabilité dans des conditions d'élution acide, et ils ont démontré une bonne sélectivité, une capacité de liaison élevée et une excellente cinétique envers la SDM {svg_2}. Cette application est particulièrement utile pour l'extraction de la SDM à partir d'échantillons complexes avec une bonne efficacité {svg_3}.
Immunosenseur électrochimique
Un immunosenseur électrochimique basé sur les AuNPs/Ag-GO-Nf a été développé pour la détection hautement sensible de la SDM {svg_4}. L'immunosenseur utilise des nanocomposites d'oxyde de graphène argenté (Ag-GO), qui présentent une bonne biocompatibilité et une bonne stabilité chimique {svg_5}. Des nanoparticules d'or (AuNPs) sont utilisées pour immobiliser les anticorps (anti-SDM) et amplifier le signal électrochimique, améliorant ainsi la sensibilité de la détection {svg_6}.
Stratégie induite par la cible dans l'aptasenseur électrochimique
Un biosenseur hautement sensible a été développé pour la détermination de la SDM en utilisant un aptasenseur électrochimique sans marquage {svg_7}. Dans cette application, l'oxyde de graphène réduit décoré de nanoparticules d'or et de manganèse (Au-Mn/rGO) est introduit comme une molécule d'inhibition du signal dans le cadre de la stratégie d'amplification induite par la cible {svg_8}.
Mécanisme D'action
- By inhibiting dihydropteroate synthase, Sulfadimethoxine disrupts folic acid production, leading to impaired nucleic acid synthesis and bacterial growth inhibition .
- Without sufficient folic acid, bacteria cannot produce essential nucleotides, leading to their growth inhibition .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
Sulfadimethoxine 13C6 (phenyl 13C6) can cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Analyse Biochimique
Cellular Effects
It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Sulfadimethoxine-13C6 involves its interactions at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
4-amino-N-(2,6-dimethoxypyrimidin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3+1,4+1,5+1,6+1,8+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZORFUFYDOWNEF-CICUYXHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334378-48-1 | |
| Record name | 1334378-48-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide](/img/structure/B602467.png)








